Imiquimod-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N4 |

|---|---|

Molecular Weight |

246.34 g/mol |

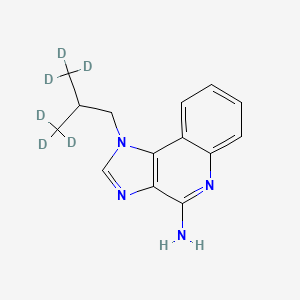

IUPAC Name |

1-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]imidazo[4,5-c]quinolin-4-amine |

InChI |

InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)/i1D3,2D3 |

InChI Key |

DOUYETYNHWVLEO-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of Imiquimod-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the in vitro mechanism of action of Imiquimod-d6. As a deuterated analog of Imiquimod, this compound is presumed to share the same pharmacodynamic properties, acting as a potent agonist of Toll-like receptor 7 (TLR7). This interaction triggers a cascade of intracellular signaling events, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. Consequently, this activation results in the robust production of a variety of pro-inflammatory cytokines and chemokines, orchestrating a complex immune response. This document summarizes the key molecular interactions, signaling pathways, and cellular consequences of this compound's activity, based on the extensive research conducted on its non-deuterated counterpart, Imiquimod. Detailed experimental protocols for assessing its in vitro activity and quantitative data for Imiquimod are provided to guide further research and development.

Introduction to this compound

Imiquimod is a synthetic immune response modifier belonging to the imidazoquinoline family. It is a well-established agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[1][2] this compound is a deuterated form of Imiquimod, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution is a common strategy in drug development to favorably alter the pharmacokinetic profile of a compound, often by increasing its metabolic stability, without modifying its fundamental mechanism of action. Therefore, the in vitro mechanism of action of this compound is expected to be identical to that of Imiquimod.

This guide will focus on the established in vitro mechanism of Imiquimod as the surrogate for this compound, detailing its interaction with TLR7 and the subsequent downstream signaling pathways that lead to immune activation.

Core Mechanism of Action: TLR7 Agonism

The primary mechanism of action of Imiquimod in vitro is the activation of TLR7.[1][2] TLR7 is an endosomal receptor primarily expressed by immune cells such as dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), macrophages, and B-lymphocytes.[2][3] Upon entering the cell, Imiquimod localizes to the endosome where it binds to and activates TLR7.

Signaling Pathway

The activation of TLR7 by Imiquimod initiates a well-characterized signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1] This leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway, primarily through IRF7.[4][5]

dot

Caption: this compound/TLR7 Signaling Pathway.

NF-κB Pathway Activation:

-

Complex Formation: Activated TLR7 recruits MyD88, which in turn recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1.[6]

-

TRAF6 Activation: The activated IRAK complex then interacts with TNF receptor-associated factor 6 (TRAF6).

-

IKK Complex Activation: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1), which subsequently activates the IκB kinase (IKK) complex.

-

NF-κB Translocation: The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.[7][8]

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines and chemokines.[7][9]

IRF7 Pathway Activation:

-

IRF7 Activation: MyD88 also forms a complex with IRF7.[5]

-

Phosphorylation and Dimerization: Within this complex, IRF7 is phosphorylated by IRAK1 and IKKα. Phosphorylated IRF7 then dimerizes and translocates to the nucleus.

-

Type I IFN Production: In the nucleus, the IRF7 dimer induces the transcription of type I interferons (IFN-α and IFN-β).[5]

Quantitative In Vitro Data (for Imiquimod)

Note: No specific in vitro quantitative data for this compound has been identified in the public domain. The following tables summarize representative data for the non-deuterated Imiquimod.

Table 1: In Vitro Cellular Responses to Imiquimod

| Cell Type | Assay | Parameter Measured | Concentration Range | Result | Reference |

| Human PBMCs | Cytokine Release | IFN-α, TNF-α, IL-1β, IL-6 | 1 - 5 µg/mL | Dose-dependent increase in cytokine production. | [10] |

| Human Keratinocytes | NF-κB Activation | Luciferase Reporter Assay | 100 µM | Increased NF-κB transcriptional activity. | [8][11] |

| Murine Dendritic Cells | Maturation Markers | CD40, CD80, CD86 Expression | 1 µg/mL | Upregulation of co-stimulatory molecules. | [12] |

| Human Melanoma Cells | Apoptosis | Caspase-3/7 Activity | 25-50 µg/mL | Induction of apoptosis. | [13] |

Table 2: Imiquimod-Induced Cytokine and Chemokine Production in Human PBMCs

| Cytokine/Chemokine | Fold Induction (Representative) | Method | Reference |

| IFN-α | Significant induction | ELISA | [1][14] |

| TNF-α | Significant induction | ELISA | [1][14] |

| IL-1β | Induced | ELISA | [1][14] |

| IL-6 | Significant induction | ELISA | [1][14] |

| IL-8 | Induced | ELISA | [14] |

| IL-10 | Induced | ELISA | [1] |

| IL-12 | Induced | ELISA | [15] |

| GM-CSF | Induced | ELISA | [1] |

| G-CSF | Induced | ELISA | [1] |

| MIP-1α | Induced | ELISA | [1] |

Experimental Protocols

The following are generalized protocols for key in vitro experiments to characterize the mechanism of action of a TLR7 agonist like this compound.

TLR7 Reporter Assay

This assay is used to determine if a compound activates the TLR7 signaling pathway, typically by measuring the activity of a downstream transcription factor like NF-κB or IRF.

dot

Caption: TLR7 Reporter Assay Workflow.

Methodology:

-

Cell Line: Use a human embryonic kidney (HEK) 293 cell line stably transfected with human TLR7 and a reporter construct, such as a secreted alkaline phosphatase (SEAP) or luciferase gene under the control of an NF-κB or ISRE (Interferon-Stimulated Response Element) promoter.[6][16]

-

Cell Plating: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a positive control (e.g., Imiquimod or another known TLR7 agonist) and a vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

-

Signal Detection: Measure the reporter gene activity according to the manufacturer's protocol. For SEAP, this typically involves collecting the supernatant and adding a colorimetric substrate. For luciferase, a lysis buffer and substrate are added directly to the cells.

-

Data Analysis: Quantify the signal (absorbance or luminescence) and plot the dose-response curve to determine the EC50 value.

Cytokine Release Assay

This assay measures the production and secretion of cytokines from immune cells in response to TLR7 agonism.

Methodology:

-

Cell Source: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation. Alternatively, use a monocytic cell line such as THP-1.

-

Cell Plating: Plate the cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include positive and negative controls.

-

Incubation: Incubate the cells for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[15][17]

Dendritic Cell Maturation Assay

This assay assesses the ability of a TLR7 agonist to induce the maturation of dendritic cells, a key step in initiating an adaptive immune response.

Methodology:

-

DC Generation: Generate monocyte-derived dendritic cells (mo-DCs) by culturing human monocytes (isolated from PBMCs) with GM-CSF and IL-4 for 5-7 days.

-

Compound Treatment: Treat the immature DCs with this compound for 24-48 hours.

-

Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers of DC maturation, such as CD80, CD86, CD40, and MHC class II.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the maturation markers and the mean fluorescence intensity.[12]

Conclusion

The in vitro mechanism of action of this compound is predicated on its function as a TLR7 agonist, a role extensively documented for its non-deuterated counterpart, Imiquimod. By engaging the TLR7/MyD88 signaling pathway, this compound is expected to induce the activation of NF-κB and IRF7, leading to the production of a broad spectrum of pro-inflammatory cytokines and type I interferons. This activity culminates in the maturation and activation of key immune cells, thereby bridging the innate and adaptive immune responses. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for the continued investigation and development of this compound as a potential immunomodulatory agent. Future in vitro studies should focus on directly comparing the potency and cytokine profile of this compound with Imiquimod to confirm the presumed identical mechanism of action and to characterize any subtle differences that may arise from deuteration.

References

- 1. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Imiquimod’s In Vitro effect on a clinically effective DCs based therapy against melanoma and its effect on the immunogenicity of melanoma cell lines. [frontiersin.org]

- 3. Use of Cytokine Mix-, Imiquimod-, and Serum-Induced Monoculture and Lipopolysaccharide- and Interferon Gamma-Treated Co-Culture to Establish In Vitro Psoriasis-like Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TLR7 and TLR9 Trigger Distinct Neuroinflammatory Responses in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human TLR7 NF-kB/SEAP - (SEAPorter™) Stable Reporter Cell Line (NBP2-26278): Novus Biologicals [novusbio.com]

- 7. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. skintherapyletter.com [skintherapyletter.com]

- 11. researchgate.net [researchgate.net]

- 12. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imiquimod Induces Apoptosis in Human Endometrial Cancer Cells In vitro and Prevents Tumor Progression In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imiquimod‐induced apoptosis of melanoma cells is mediated by ER stress‐dependent Noxa induction and enhanced by NF‐κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Immune Response Modifier Imiquimod Requires STAT-1 for induction of Interferon, Interferon-Stimulated Genes, and Interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abeomics.com [abeomics.com]

- 17. Measurement of cytokine production following TLR stimulation [bio-protocol.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Imiquimod-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiquimod is a potent immune response modifier, widely recognized for its therapeutic applications in dermatology, particularly in the treatment of actinic keratosis, superficial basal cell carcinoma, and external genital warts. It functions as a Toll-like receptor 7 (TLR7) agonist, stimulating the innate and adaptive immune systems to target diseased cells.[1] Imiquimod-d6, a deuterated analog of Imiquimod, serves as a crucial internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices through techniques like mass spectrometry. The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, thereby ensuring its suitability as a reliable standard. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed methodologies and data for researchers in the field.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of Imiquimod. The key difference lies in the introduction of the deuterated isobutyl group. This can be achieved by utilizing a deuterated starting material, such as isobutanol-d6 or isobutylamine-d6. The following proposed synthesis is a multi-step process starting from 4-chloro-1H-imidazo[4,5-c]quinoline.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Alkylation: Introduction of the deuterated isobutyl group onto the imidazole nitrogen of 4-chloro-1H-imidazo[4,5-c]quinoline.

-

Amination: Conversion of the chloro group at the 4-position to an amino group to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1-(isobutyl-d6)-1H-imidazo[4,5-c]quinoline (Intermediate C)

-

Materials: 4-Chloro-1H-imidazo[4,5-c]quinoline, Isobutanol-d6, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), and dry Tetrahydrofuran (THF).

-

Procedure (Mitsunobu Reaction):

-

To a stirred solution of 4-chloro-1H-imidazo[4,5-c]quinoline (1 equivalent) and triphenylphosphine (1.5 equivalents) in dry THF at 0°C, add isobutanol-d6 (1.2 equivalents).

-

Slowly add DIAD (1.5 equivalents) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product.

-

Step 2: Synthesis of this compound (Final Product E)

-

Materials: 4-Chloro-1-(isobutyl-d6)-1H-imidazo[4,5-c]quinoline, Ammonia (in methanol or as a gas), and a high-pressure reactor.

-

Procedure:

-

Place the intermediate from Step 1 into a high-pressure steel reactor.

-

Add a solution of ammonia in methanol (e.g., 20% w/v) or charge the reactor with ammonia gas.

-

Seal the reactor and heat to approximately 140-150°C for 8-12 hours.

-

After cooling the reactor to room temperature, carefully vent the ammonia.

-

Concentrate the reaction mixture and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and to quantify it in various samples. A validated reverse-phase HPLC method is crucial for quality control.

| Parameter | Value |

| Column | C8 or C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Acetate Buffer (pH 4.0, 100 mM) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm |

| Expected Retention Time | Approx. 4.1 min[2] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern, which is essential for its use as an internal standard in LC-MS/MS assays.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₀D₆N₄ |

| Molecular Weight | 246.34 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | m/z 247.18 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound and confirming the location of the deuterium atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to be similar to that of Imiquimod, with the notable absence of signals corresponding to the isobutyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 | s | H-2 (imidazole) |

| ~8.1 | d | H-5 |

| ~7.8 | d | H-8 |

| ~7.6 | t | H-7 |

| ~7.4 | t | H-6 |

| ~5.5 | br s | NH₂ |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The broad singlet for the amino protons (NH₂) can exchange with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show the carbon signals of the quinoline and imidazole rings. The signals for the deuterated isobutyl group will be significantly attenuated or appear as multiplets due to C-D coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-4 |

| ~148 | C-8a |

| ~145 | C-2 |

| ~134 | C-4a |

| ~128 | C-7 |

| ~127 | C-5 |

| ~122 | C-6 |

| ~115 | C-8 |

| ~50 | CH₂ (isobutyl-d6) - attenuated |

| ~28 | CH (isobutyl-d6) - attenuated |

| ~19 | CH₃ (isobutyl-d6) - attenuated |

Note: The chemical shifts for the deuterated carbons are expected to be similar to the non-deuterated analog but may show slight isotopic shifts.

Mechanism of Action: Signaling Pathway

This compound, like its non-deuterated counterpart, is expected to function as a TLR7 agonist. Upon topical application, it activates immune cells such as Langerhans cells, macrophages, and dendritic cells in the skin. This activation triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and chemokines.

Caption: Simplified signaling pathway of Imiquimod via TLR7 activation.

The activation of transcription factors like NF-κB results in the upregulation of genes encoding for cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12). This localized cytokine milieu enhances the recruitment and activation of other immune cells, leading to a robust cell-mediated immune response that is effective against viral infections and neoplastic cells.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Imiquimod-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Imiquimod-d6, a deuterated analog of the potent immune response modifier, Imiquimod. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

Imiquimod is a synthetic imidazoquinoline amine that acts as a Toll-like receptor 7 (TLR7) agonist, stimulating the innate and adaptive immune systems.[1][2] It is widely used in topical formulations for the treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis.[3] this compound is a stable isotope-labeled version of Imiquimod, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of Imiquimod quantification in biological matrices.[4]

Physical and Chemical Properties

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Imiquimod and this compound.

Table 1: General Properties of Imiquimod and this compound

| Property | Imiquimod | This compound |

| Chemical Name | 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine | 1-(2-methylpropyl-d6)-1H-imidazo[4,5-c]quinolin-4-amine |

| Synonyms | R-837, Aldara | R-837-d6 |

| CAS Number | 99011-02-6 | Not available |

| Molecular Formula | C₁₄H₁₆N₄ | C₁₄H₁₀D₆N₄[1] |

| Molecular Weight | 240.30 g/mol [5][6] | 246.34 g/mol [1] |

| Appearance | White to faintly yellow crystalline solid[7] | Crystalline solid |

Table 2: Physicochemical Properties of Imiquimod

| Property | Value |

| Melting Point | 292-294 °C[6] |

| Boiling Point | Data not available |

| Solubility | Water: Poorly soluble[6] DMSO: Soluble (approx. 1 mg/ml) Dimethylformamide: Soluble (approx. 1 mg/ml) Ethanol: Insoluble |

| pKa | Data not available |

| LogP | 2.77 |

Signaling Pathway of Imiquimod

Imiquimod exerts its immunomodulatory effects primarily through the activation of Toll-like receptor 7 (TLR7), which is predominantly expressed on antigen-presenting cells such as dendritic cells and macrophages.[3] This activation triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and the subsequent activation of both innate and adaptive immune responses.

Caption: Imiquimod activates TLR7, leading to MyD88-dependent signaling and cytokine production.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis of this compound. These protocols are based on established methods for Imiquimod and are adapted for its deuterated analog.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 10 mM phosphate buffer, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution.

-

Further dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL).

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the prepared sample solution.

-

Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

-

Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

-

Isotopic Purity and Structural Confirmation by Mass Spectrometry (MS)

This protocol describes the use of mass spectrometry to confirm the molecular weight and assess the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 100-500.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Procedure:

-

Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

-

Acquire the full scan mass spectrum.

-

Observe the protonated molecular ion peak ([M+H]⁺) for this compound at the expected m/z of approximately 247.17.

-

Analyze the isotopic distribution of the molecular ion peak to confirm the incorporation of six deuterium atoms and to assess the isotopic purity.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can be compared to the fragmentation of unlabeled Imiquimod to confirm the structure and the location of the deuterium labels.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra to confirm the structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent.

-

Experiments:

-

¹H NMR: To observe the signals of the remaining protons. The spectrum is expected to show a significant reduction in the intensity of the signals corresponding to the deuterated positions compared to the spectrum of unlabeled Imiquimod.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to confirm the positions of deuteration.

-

Note: Specific, experimentally obtained spectral data for this compound are not widely available. The provided protocols are based on standard analytical techniques for similar compounds.

Experimental Workflow: this compound in a Pharmacokinetic Study

This compound is primarily used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of Imiquimod in biological samples. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for quantifying Imiquimod in biological samples using this compound as an internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Imiquimod in complex biological matrices. This technical guide has provided a detailed overview of its physical and chemical properties, the signaling pathway of its non-deuterated counterpart, and standardized experimental protocols for its analysis. The provided information aims to support researchers and drug development professionals in their work with this important deuterated compound. Further investigation into the specific experimental properties of this compound would be beneficial for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000262) [hmdb.ca]

Imiquimod-d6 TLR7 agonist activity assay

An In-Depth Technical Guide to Imiquimod-d6 TLR7 Agonist Activity Assays

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Imiquimod is a potent synthetic immune response modifier belonging to the imidazoquinoline family. It functions as a specific agonist for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] By activating TLR7, Imiquimod triggers a cascade of downstream signaling events, leading to the production of various pro-inflammatory cytokines and the activation of both innate and adaptive immunity.[1][2] This mechanism underlies its therapeutic efficacy as a topical treatment for viral infections and certain skin cancers.[2][3]

This compound is a deuterated form of Imiquimod, where six hydrogen atoms have been replaced by deuterium. In pharmaceutical research, deuteration is a common strategy used to create heavy-labeled internal standards for bioanalytical quantification by mass spectrometry. The biological activity of a deuterated compound is generally expected to be comparable to its non-deuterated counterpart, as the substitution of hydrogen with deuterium does not typically alter the molecular interactions required for receptor binding and activation. This guide will therefore refer to the extensive data available for Imiquimod, which is presumed to be directly applicable to this compound.

This document provides an in-depth technical overview of the core methodologies used to quantify the TLR7 agonist activity of Imiquimod, including its signaling pathway, quantitative activity data, and detailed experimental protocols.

The TLR7 Signaling Pathway

Imiquimod exerts its immunostimulatory effects by activating the TLR7 signaling pathway. TLR7 is an endosomal receptor primarily expressed by immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[2][4] The activation sequence is a multi-step process initiated within the endosome.

-

Ligand Binding : Imiquimod, being a small molecule analog of guanosine, diffuses into the cell and localizes to the endosomes where it binds to TLR7.[1]

-

Receptor Dimerization : Ligand binding induces a conformational change in the TLR7 protein, leading to its dimerization.

-

MyD88 Recruitment : The dimerized TLR7 receptor recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1] MyD88 is a critical component for signaling through most TLRs.

-

Signal Complex Formation : MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the formation of a larger signaling complex that includes TNF receptor-associated factor 6 (TRAF6).

-

NF-κB and IRF Activation : The activated complex ultimately leads to the activation of two major downstream pathways:

-

NF-κB Pathway : Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus.

-

IRF Pathway : A parallel pathway leads to the activation of Interferon Regulatory Factors (IRFs), particularly IRF7.

-

-

Cytokine Gene Transcription : In the nucleus, NF-κB and activated IRFs bind to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines and Type I interferons.[3] Key cytokines induced by Imiquimod include Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[4]

This robust cytokine response orchestrates the subsequent activation of natural killer (NK) cells, T cells, and other immune effectors, leading to the desired antiviral and antitumor activity.[4]

Quantitative Agonist Activity Data

Quantifying the potency of a TLR7 agonist is crucial for research and development. This is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum. While a specific EC50 value for Imiquimod can vary by assay system, the following table summarizes its activity profile based on published data.

| Compound | Target | Assay Type | Key Quantitative Data | Reference |

| Imiquimod | Human/Mouse TLR7 | NF-κB Reporter (HEK293) | Gardiquimod is ~10 times more potent than Imiquimod. | |

| Imiquimod | Human/Mouse TLR7 | Functional Assays | Effective concentration range: 1-10 µg/mL (approx. 4-42 µM). | |

| Gardiquimod | Human/Mouse TLR7 | NF-κB Reporter (HEK293) | ~10x more active than Imiquimod. | |

| Vesatolimod (GS-9620) | Human TLR7 | Reporter Assay | EC50: 291 nM | |

| DSP-0509 | Human TLR7 | NF-κB/SEAP Reporter (HEK293) | EC50: 515 nM | |

| DSP-0509 | Mouse TLR7 | NF-κB/SEAP Reporter (HEK293) | EC50: 33 nM |

Experimental Protocols

Two primary in vitro methods are widely used to determine the TLR7 agonist activity of compounds like this compound: reporter gene assays and cytokine induction assays from primary immune cells.

Protocol 1: TLR7 Reporter Gene Assay

This assay utilizes a human embryonic kidney (HEK293) cell line engineered to stably express human or mouse TLR7, along with a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB-inducible promoter. Agonist binding to TLR7 activates NF-κB, leading to the expression and secretion of SEAP, which can be easily quantified colorimetrically.

Materials:

-

HEK-Blue™ hTLR7 or mTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)

-

Growth Medium: DMEM, 10% heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin, Normocin™, Zeocin®, Blasticidin (or as required by cell line)

-

This compound (test article) and Imiquimod (positive control)

-

Sterile, flat-bottom 96-well plates

-

Spectrophotometer (plate reader) capable of reading at ~650 nm

Methodology:

-

Cell Culture: Maintain HEK-Blue™ TLR7 cells according to the supplier's protocol. Passage cells before they reach confluency.

-

Cell Preparation: On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed growth medium at a density of ~280,000 cells/mL.

-

Plating: Add 180 µL of the cell suspension to each well of a 96-well plate (~50,000 cells/well). Include wells for vehicle control (e.g., DMSO) and a positive control (unlabeled Imiquimod).

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in growth medium. A typical final concentration range to test for Imiquimod is 0.1 to 50 µg/mL.

-

Cell Stimulation: Add 20 µL of the diluted compounds to the corresponding wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection & Measurement:

-

Add 20 µL of the supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well containing supernatant.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a plate reader.

-

-

Data Analysis: Subtract the absorbance of the vehicle control from all readings. Plot the absorbance against the log of the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Cytokine Induction Assay in Primary Cells

This assay measures the direct physiological response of primary immune cells to TLR7 stimulation by quantifying the secretion of key cytokines like TNF-α or IL-6. Mouse bone marrow-derived macrophages (BMDMs) are a common and robust model system.

Materials:

-

Bone marrow cells from C57BL/6 or BALB/c mice

-

Complete RPMI Medium: RPMI-1640, 10% FBS, 2 mM L-glutamine, Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

This compound (test article) and Imiquimod or LPS (positive controls)

-

Sterile 96-well tissue culture plates

-

Mouse TNF-α or IL-6 ELISA Kit

-

PBS, Trypan Blue

Methodology:

-

BMDM Differentiation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in complete RPMI medium supplemented with M-CSF (e.g., 10 ng/mL) for 6-7 days to differentiate them into macrophages.

-

-

Cell Plating:

-

Harvest the differentiated BMDMs and perform a cell count using Trypan Blue to assess viability.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Compound Preparation: Prepare serial dilutions of this compound and controls in complete RPMI medium.

-

Cell Stimulation: Carefully remove the old medium from the adhered cells and replace it with 200 µL of medium containing the diluted compounds or controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any floating cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification:

-

Quantify the concentration of TNF-α or IL-6 in the supernatants using a commercial ELISA kit.

-

Follow the manufacturer's protocol precisely for the ELISA procedure.

-

-

Data Analysis: Subtract the background cytokine levels from the vehicle control wells. Plot the cytokine concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50.

Conclusion

Assessing the TLR7 agonist activity of this compound is a critical step in its characterization for research or therapeutic development. The methodologies described herein—namely, the TLR7 reporter gene assay and the primary cell cytokine induction assay—represent robust and widely accepted approaches for this purpose. The reporter assay offers high-throughput screening capabilities with a straightforward protocol, while the cytokine induction assay provides more physiologically relevant data on the compound's ability to activate primary immune cells. For both methods, careful execution and appropriate data analysis are essential to accurately determine the potency and efficacy of this compound as a TLR7 agonist. The data and protocols presented in this guide provide a comprehensive framework for scientists to design and execute these vital experiments.

References

- 1. The TLR-7 agonist, imiquimod, enhances dendritic cell survival and promotes tumor antigen-specific T cell priming: relation to central nervous system antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Aldara activates TLR7-independent immune defence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Class of Immunomodulators: A Technical Guide to the Discovery and History of Imidazoquinoline Compounds

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and mechanism of action of imidazoquinoline compounds. Designed for researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative data, and signaling pathways that underpin this important class of synthetic immune response modifiers.

Executive Summary

The discovery of imidazoquinoline compounds represents a significant milestone in immunotherapy, transitioning from serendipitous findings to targeted drug design. Initially explored for antiviral properties in the 1980s, compounds like Imiquimod and Resiquimod were later identified as potent agonists of Toll-like Receptors 7 and 8 (TLR7/8). This unforeseen mechanism of action unlocked their potential as powerful modulators of the innate and adaptive immune systems. This guide traces their evolution from initial synthesis to their approval as antiviral and anticancer therapies, presenting the core scientific data and methodologies that have defined the field.

A Serendipitous Discovery: The Genesis of Imidazoquinolines

The history of imidazoquinolines begins in the 1980s with researchers at 3M Pharmaceuticals screening compounds for anti-herpes virus activity.[1][2] This screening program led to the identification of a novel class of compounds, the 1H-imidazo[4,5-c]quinolines, which demonstrated potent immune response modifying activity, including the induction of interferon-alpha (IFN-α).[3][4] Although their ability to induce cytokines was recognized, the precise molecular target remained unknown for over a decade.[3]

The breakthrough compound, Imiquimod (R-837), was first described in the patent literature during this period.[3] Its development culminated in its 1997 FDA approval as a topical 5% cream (Aldara™) for the treatment of external genital warts, a condition caused by the human papillomavirus (HPV).[3][5][6] This marked the arrival of the first small-molecule synthetic TLR agonist in the clinic, even before its mechanism was understood. Following Imiquimod, a more potent analog, Resiquimod (R-848), was developed.[1][5] Resiquimod was found to be 10 to 100 times more effective on a weight basis in inducing cytokines compared to Imiquimod.[7]

Unraveling the Mechanism: The Identification of TLR7 and TLR8

The true mechanism of action for imidazoquinolines was elucidated in 2002, when Hemmi et al. demonstrated that these compounds activate immune cells via Toll-like Receptor 7 (TLR7).[3] Their research showed that mice deficient in TLR7 failed to produce cytokines in response to Imiquimod and Resiquimod.[3] Subsequent studies confirmed that Imiquimod is a selective agonist for TLR7, while Resiquimod is a potent agonist for both human TLR7 and TLR8.[3][8]

TLRs are pattern recognition receptors (PRRs) that play a critical role in the innate immune system by recognizing conserved molecular structures of pathogens.[5] TLR7 and TLR8 are located within the endosomes of immune cells, particularly dendritic cells and B cells, where they detect single-stranded viral RNA (ssRNA).[3][5] The activation of these receptors by imidazoquinolines mimics a viral infection, triggering a powerful downstream signaling cascade.

The TLR7/8 Signaling Pathway

Upon binding to TLR7 or TLR8 in the endosome, imidazoquinoline agonists induce a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3][5] This initiates the formation of a protein complex known as the "Myddosome," which includes IRAK4, IRAK1, and TRAF6.[3][9] This cascade ultimately leads to the activation of key transcription factors, primarily NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7).[3][5] NF-κB activation drives the production of pro-inflammatory cytokines such as TNF-α and IL-12, while IRF7 activation leads to the robust production of Type I interferons (IFN-α/β).[3][5]

Quantitative Analysis: Potency and Cytokine Induction

The potency of imidazoquinoline compounds is typically quantified by their half-maximal effective concentration (EC50) in cell-based reporter assays and by measuring the profile of induced cytokines from immune cells.

TLR7/8 Activation Potency

HEK-293 cells engineered to express human TLR7 or TLR8 along with a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) are a standard tool for quantifying agonist activity. The data consistently show that Resiquimod is a potent dual agonist, while Imiquimod and Gardiquimod are more selective for TLR7.

| Compound | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Selectivity |

| Imiquimod | ~5.0 - 7.0 | > 100 | TLR7 Selective |

| Resiquimod (R848) | ~0.3 - 0.9 | ~2.8 - 5.0 | Dual TLR7/8 Agonist |

| Gardiquimod | ~0.4 - 1.0 | > 100 | TLR7 Selective |

| 3M-003 | ~0.3 | ~3.0 | Dual TLR7/8 Agonist |

| Hybrid-2 | ~0.007 (2.5 ng/ml) | ~0.02 (7.0 ng/ml) | Dual TLR7/8 Agonist |

| Note: EC50 values are approximate and can vary based on specific assay conditions and cell lines used. Data compiled from multiple sources for comparison.[2][10][11] |

Cytokine Induction Profiles

The therapeutic effects of imidazoquinolines are mediated by the cytokines they induce. These compounds stimulate human peripheral blood mononuclear cells (PBMCs) to produce a range of cytokines. Resiquimod is noted for inducing higher levels of IL-12 and IFN-γ compared to Imiquimod.[7]

| Cytokine | Typical Response to Imidazoquinolines | Primary Producing Cell(s) | Key Immunological Function |

| IFN-α | Strong Induction | Plasmacytoid Dendritic Cells (pDCs) | Potent antiviral activity; activation of NK cells |

| TNF-α | Moderate to Strong Induction | Monocytes, Macrophages, pDCs | Pro-inflammatory; tumor necrosis; DC maturation |

| IL-12 | Moderate Induction (Stronger with TLR8 agonists) | Monocytes, Macrophages, cDCs | Drives Th1 cell differentiation; enhances CTL activity |

| IL-6 | Moderate Induction | Monocytes, Macrophages | Pro-inflammatory; promotes B-cell differentiation |

| IFN-γ | Indirect Induction (via IL-12) | NK cells, T cells | Key Th1 cytokine; macrophage activation |

| This table summarizes the general cytokine profile induced by TLR7/8 agonists in human PBMCs.[4][12] |

Experimental Protocols

Reproducible and standardized methodologies are critical for the evaluation of imidazoquinoline compounds. Below are detailed protocols for two key experiments.

Protocol: TLR7/8 Agonist Activity using HEK-Blue™ Cells

This protocol describes the screening of compounds for TLR7 or TLR8 agonist activity using InvivoGen's HEK-Blue™ reporter cell lines. These cells express a specific human TLR and a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells

-

HEK-Blue™ Detection Medium or QUANTI-Blue™ Solution

-

Test compounds (dissolved in appropriate vehicle, e.g., DMSO)

-

Positive control (e.g., Resiquimod) and negative control (vehicle)

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-655 nm)

Methodology:

-

Cell Preparation: Culture HEK-Blue™ cells according to the supplier's instructions. On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed growth medium to a density of ~280,000 cells/mL.

-

Assay Plating: Add 20 µL of each test compound dilution, positive control, or vehicle control to the wells of a 96-well plate.

-

Cell Addition: Add 180 µL of the cell suspension (~50,000 cells) to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.

-

SEAP Detection:

-

Using QUANTI-Blue™: Add 180 µL of resuspended QUANTI-Blue™ solution to a new 96-well plate. Transfer 20 µL of the induced cell supernatant from the assay plate to the corresponding wells. Incubate at 37°C for 1-3 hours.

-

Using HEK-Blue™ Detection Medium: If this medium was used for the initial incubation, the color change can be observed directly.

-

-

Data Acquisition: Measure the optical density (OD) using a spectrophotometer at 620-655 nm.

-

Analysis: Subtract the OD of the vehicle control (background) from all readings. Plot the OD values against the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.[3][8][13][14]

Protocol: Cytokine Measurement in Human PBMCs by ELISA

This protocol details the measurement of cytokine production (e.g., TNF-α) from human PBMCs following stimulation with an imidazoquinoline compound.

Materials:

-

Ficoll-Paque™ for PBMC isolation

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Human PBMCs isolated from whole blood

-

Test compounds, positive control (e.g., LPS or Resiquimod), and vehicle control

-

96-well cell culture plates

-

Cytokine-specific ELISA kit (e.g., Human TNF-α ELISA Kit)

-

Humidified incubator (37°C, 5% CO₂)

-

ELISA plate reader

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation. Wash the isolated cells and resuspend in complete RPMI medium.

-

Cell Plating: Adjust cell density to 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate (100,000 cells/well).

-

Stimulation: Prepare serial dilutions of the test compound and controls. Add 100 µL of the appropriate dilution to the cells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell-free supernatant for analysis. Supernatants can be stored at -80°C if not used immediately.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and collected supernatants to the wells.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-enzyme conjugate (e.g., HRP).

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a plate reader.

-

-

Analysis: Generate a standard curve from the known concentrations of the cytokine standard. Use this curve to interpolate the concentration of the cytokine in each sample.[2][4][10][15]

Drug Discovery and Development Workflow

The development of novel imidazoquinoline compounds follows a structured workflow from initial synthesis to lead optimization. This process involves iterative cycles of chemical synthesis, biological screening, and structure-activity relationship (SAR) analysis to identify candidates with improved potency, selectivity, and drug-like properties.

Conclusion and Future Directions

The journey of imidazoquinoline compounds from their initial discovery as nonspecific immune stimulants to their characterization as specific TLR7/8 agonists is a testament to the evolution of drug discovery. They represent a cornerstone of modern immunotherapy, providing a powerful tool to harness the innate immune system for therapeutic benefit. Future research is focused on developing next-generation agonists with improved selectivity, tailored cytokine profiles, and novel delivery mechanisms to minimize systemic side effects and maximize efficacy in applications ranging from vaccine adjuvants to combination cancer therapies.[15][16] The foundational history and data presented in this guide will continue to inform the development of these promising immunomodulators.

References

- 1. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. CN104402878A - Preparation method of imiquimod - Google Patents [patents.google.com]

- 6. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]

- 7. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of Toll-like receptor assays for the detection of bacterial contaminations in icodextrin batches released for peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. US20070135640A1 - Process for preparing Imiquimod - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. invivogen.com [invivogen.com]

- 14. 101.200.202.226 [101.200.202.226]

- 15. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]

Imiquimod-d6 for Immunology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imiquimod-d6, a deuterated analog of the potent immune response modifier Imiquimod, for its applications in immunology research. While specific comparative data between this compound and its non-deuterated counterpart remains limited in publicly available literature, the fundamental mechanism of action is expected to be conserved. Deuteration is a common strategy in drug development to alter pharmacokinetic properties, potentially leading to increased metabolic stability and prolonged half-life. This guide will, therefore, focus on the well-established immunological effects and mechanisms of Imiquimod, which serve as the foundational knowledge for research applications involving this compound.

Core Mechanism of Action: TLR7 Agonism and Immune Activation

Imiquimod is a small synthetic molecule belonging to the imidazoquinoline family that functions as a potent agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor primarily expressed by various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.[3] Upon binding to TLR7, Imiquimod initiates a signaling cascade that leads to the activation of both the innate and adaptive immune systems.[1][2][4]

The primary signaling pathway activated by Imiquimod is the MyD88-dependent pathway, which culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[5][6][7][8] NF-κB then translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory cytokines and chemokines.[5][6][8]

Key Immunological Consequences of TLR7 Activation by Imiquimod:

-

Cytokine and Chemokine Production: Imiquimod stimulates the secretion of a broad range of cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-12, and IL-1β.[1][3][5][6][9][10] This cytokine milieu plays a crucial role in orchestrating the subsequent immune response.

-

Dendritic Cell (DC) Maturation and Activation: Imiquimod promotes the maturation of DCs, characterized by the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules.[5][11] This enhances their ability to present antigens to T cells.

-

Activation of Innate Immune Cells: Imiquimod activates various innate immune cells, including natural killer (NK) cells and macrophages.[3][12]

-

Polarization of Adaptive Immunity: The cytokine environment induced by Imiquimod, particularly the production of IL-12, favors the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells.[2][5] Th1 cells are critical for cell-mediated immunity against intracellular pathogens and tumors. Imiquimod has also been shown to promote Th17 responses.[5][13]

Data Presentation: Quantitative Effects of Imiquimod on Immune Responses

The following tables summarize quantitative data from various in vitro and in vivo studies on Imiquimod, providing a reference for expected outcomes in research applications.

Table 1: In Vitro Cytokine Induction by Imiquimod

| Cell Type | Imiquimod Concentration | Cytokine Induced | Fold Increase/Concentration | Reference |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | 1-10 µg/mL | IL-12p40, IL-12p70, IL-6, TNF-α, IL-1β | Dose-dependent increase | [5] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | IFN-α, TNF-α, IL-6 | Significant induction | [14] |

| Mouse Spleen and Bone Marrow Cells | Not specified | TNF, IFN, IL-6 | Significant production | [9] |

Table 2: In Vitro Upregulation of Dendritic Cell Maturation Markers by Imiquimod

| Cell Type | Imiquimod Concentration | Marker Upregulated | Fold Increase (MFI) | Reference |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | 1-10 µg/mL | CD40, CD80, CD86, MHC class II | Dose-dependent increase | [5] |

Table 3: In Vivo Effects of Imiquimod on Immune Cell Populations

| Animal Model | Imiquimod Treatment | Immune Cell Population | Change | Reference |

| C57BL/6 Mice with TC-1 Tumors | Topical application | NK1.1+ cells | Significantly higher number | [12] |

| C57BL/6 Mice with TC-1 Tumors | Topical application | F4/80+ inflammatory cells | Significantly higher number | [12] |

| C57BL/6 Mice with TC-1 Tumors | Topical application with CRT/E7 DNA vaccine | E7-specific CD8+ T cells | Significantly higher numbers | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for in vitro and in vivo studies using Imiquimod. These can be adapted for use with this compound, with the consideration that optimal concentrations and timing may vary due to potential pharmacokinetic differences.

In Vitro Dendritic Cell Activation Assay

Objective: To assess the ability of this compound to induce the maturation and cytokine production of bone marrow-derived dendritic cells (BMDCs).

Materials:

-

Bone marrow cells isolated from mice (e.g., C57BL/6).

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

Complete RPMI-1640 medium.

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium).

-

Lipopolysaccharide (LPS) as a positive control.

-

Flow cytometry antibodies against CD11c, CD40, CD80, CD86, and MHC class II.

-

ELISA kits for IL-12p70, IL-6, and TNF-α.

Methodology:

-

Generation of BMDCs: Culture bone marrow cells in complete RPMI-1640 supplemented with GM-CSF (e.g., 20 ng/mL) for 6-8 days to differentiate them into immature DCs.

-

Stimulation: Plate the immature BMDCs and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or LPS (e.g., 100 ng/mL) for 24 hours.[5]

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD11c and the maturation markers (CD40, CD80, CD86, MHC class II). Analyze the expression of these markers on the CD11c+ population using a flow cytometer.

-

Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-12p70, IL-6, and TNF-α using ELISA kits according to the manufacturer's instructions.[5]

In Vivo Murine Model of Imiquimod-Induced Skin Inflammation

Objective: To evaluate the in vivo inflammatory response to topical application of this compound.

Materials:

-

Mice (e.g., C57BL/6 or BALB/c).

-

This compound cream (a custom formulation or a commercially available Imiquimod cream can be used as a base for comparison).

-

Calipers for measuring skin thickness.

-

Materials for tissue processing (e.g., histology, flow cytometry).

Methodology:

-

Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

-

Treatment: Apply a defined amount of this compound cream (e.g., 50-62.5 mg of a 5% cream) daily to a shaved area on the back and/or the ear of the mice for a specified duration (e.g., 5-7 consecutive days).

-

Assessment of Inflammation:

-

Macroscopic Scoring: Daily, score the treated skin for erythema (redness), scaling, and thickening based on a defined scoring system.

-

Skin Thickness Measurement: Measure the thickness of the ear or a fold of the back skin daily using calipers.

-

-

Tissue Analysis (at the end of the experiment):

-

Histology: Collect skin biopsies, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickening (acanthosis), and inflammatory cell infiltration.

-

Flow Cytometry: Prepare single-cell suspensions from the skin and draining lymph nodes to analyze the infiltration of various immune cell populations (e.g., T cells, neutrophils, dendritic cells) by flow cytometry.

-

Cytokine Analysis: Homogenize skin tissue to measure local cytokine levels by ELISA or qPCR.

-

Mandatory Visualizations

Signaling Pathway of this compound via TLR7

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. Imiquimod - Wikipedia [en.wikipedia.org]

- 4. Immunomodulatory and pharmacologic properties of imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | PLOS One [journals.plos.org]

- 8. Imiquimod: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of pathogenesis of imiquimod-induced skin inflammation in the mouse: a role for interferon-alpha in dendritic cell activation by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imiquimod inhibits the differentiation but enhances the maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment with Imiquimod enhances antitumor immunity induced by therapeutic HPV DNA vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of imiquimod on cytokine induction in first trimester trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterium Labeling in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at specific molecular positions—a process known as deuterium labeling or deuteration—has emerged as a powerful tool in drug development. This technique leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[1][2] This can result in significant improvements in a drug's pharmacokinetic (PK) and safety profile, including extended half-life, reduced clearance, lower peak plasma concentrations, and a decrease in the formation of toxic or inactive metabolites.[3][4] This guide provides an in-depth technical overview of the core principles of deuterium labeling, presents quantitative data from key case studies, details relevant experimental protocols, and illustrates the underlying concepts with diagrams.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in drug metabolism lies in the kinetic isotope effect. Deuterium possesses a neutron in addition to the proton found in hydrogen, effectively doubling its atomic mass. This increased mass results in a lower vibrational frequency of the C-D bond compared to the C-H bond, and consequently, a greater activation energy is required to break the C-D bond.[1] When the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, substituting that hydrogen with deuterium can significantly slow down the reaction rate.[5] This effect is particularly pronounced in metabolic pathways mediated by enzymes like the cytochrome P450 family, which are responsible for the oxidative metabolism of a vast number of drugs.[5]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A KIE greater than 1 indicates a slower metabolic rate for the deuterated analog.

Impact on Pharmacokinetic Properties

By attenuating metabolic breakdown, deuterium labeling can lead to several beneficial modifications of a drug's pharmacokinetic profile.

Extended Half-Life and Reduced Clearance

A slower rate of metabolism directly translates to a longer plasma half-life (t½) and reduced systemic clearance (CL) of the drug. This allows for less frequent dosing, which can improve patient compliance and provide more stable plasma concentrations of the therapeutic agent.[2][4]

Altered Peak Plasma Concentrations (Cmax)

Deuteration can also lead to lower peak plasma concentrations (Cmax) of active metabolites. This can be advantageous in mitigating concentration-dependent side effects.[4]

Increased Exposure (AUC)

The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is often increased for deuterated drugs compared to their non-deuterated counterparts at equivalent doses.[6]

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the quantitative pharmacokinetic data from clinical studies of approved deuterated drugs and their non-deuterated analogs.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine (active metabolites) | Tetrabenazine (active metabolites) | Fold Change | Reference(s) |

| Half-life (t½) | ~9-10 hours | ~4-8 hours | ~2x increase | [7][8] |

| Peak Plasma Concentration (Cmax) | Lower | Higher | Lower for deutetrabenazine | [7][9] |

| Total Exposure (AUC) | Increased | Lower | ~2x increase | [8] |

| Dosing Frequency | Twice daily | Three times daily | Reduced | [4][10] |

Table 2: Pharmacokinetic Parameters of Deucravacitinib

| Parameter | Value | Reference(s) |

| Half-life (t½) | ~10 hours | [11] |

| Time to Peak Concentration (Tmax) | ~2-3 hours | [11] |

| Bioavailability | ~99% | [11] |

| Volume of Distribution (Vd) | ~140 L | [11] |

| Metabolism | Primarily by CYP1A2, with contributions from CYP2B6, CYP2D6, CES2, and UGT1A9 | [7][12] |

Table 3: Pharmacokinetic Comparison of Deutivacaftor and Ivacaftor

| Parameter | Deutivacaftor (CTP-656) | Ivacaftor | Fold Change | Reference(s) |

| Half-life (t½) | ~15.9 hours | Not explicitly stated in provided abstracts | Longer for deutivacaftor | [13] |

| In Vitro Metabolic Stability | Markedly enhanced | Lower | Increased for deutivacaftor | [13] |

| Exposure (AUC) | ~67% greater | Lower | Increased for deutivacaftor | [14] |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, predominantly CYPs.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug).

-

Pooled human liver microsomes (HLMs).

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Acetonitrile or other suitable organic solvent for reaction termination.

-

96-well plates.

-

Incubator/shaker (37°C).

-

LC-MS/MS system for analysis.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Thaw the liver microsomes on ice.

-

Prepare the incubation buffer and the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes, buffer, and the test compound (at a final concentration typically below the Michaelis-Menten constant, Km, e.g., 1 µM).

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in respective wells by adding a cold quenching solution (e.g., acetonitrile).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).[15][16][17][18][19][20]

-

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This assay is crucial for assessing the potential of a drug candidate to cause drug-drug interactions by inhibiting specific CYP isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

-

Test compound and known CYP isoform-specific inhibitors (positive controls).

-

Human liver microsomes or recombinant human CYP enzymes.

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).

-

Phosphate buffer (pH 7.4).

-

NADPH regenerating system.

-

Acetonitrile or other suitable organic solvent for reaction termination.

-

96-well plates.

-

Incubator (37°C).

-

LC-MS/MS system or a fluorometric plate reader (if using fluorogenic probes).

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and positive control inhibitors.

-

Prepare solutions of the probe substrates and the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes (or recombinant CYP enzymes), buffer, and the various concentrations of the test compound or control inhibitor.

-

Add the specific probe substrate to each well.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific duration that ensures linear metabolite formation.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding a cold quenching solution.

-

Process the samples as described in the metabolic stability assay.

-

-

Analysis:

-

Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS or a fluorometric plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.[1][21][22][23][24][25]

-

Mandatory Visualizations

Signaling Pathways and Metabolic Transformation

Caption: Metabolic pathway of tetrabenazine and the impact of deuteration.

Experimental Workflows

Caption: Preclinical workflow for evaluating deuterated drug candidates.

Logical Relationships

Caption: The logical cascade from deuterium labeling to improved drug properties.

Case Study: Deuteration to Mitigate Toxicity

In some instances, deuterium labeling can be employed to divert metabolism away from pathways that produce toxic metabolites, a strategy known as "metabolic shunting." For example, in the case of the antiarrhythmic drug dronedarone, deuteration at specific sites on the benzofuran ring has been shown to reduce the formation of reactive metabolites that contribute to mitochondrial toxicity in liver cells.[2][10][26] This demonstrates that deuterium labeling can not only enhance a drug's pharmacokinetic profile but also improve its safety by selectively inhibiting undesirable metabolic pathways.[27]

Conclusion

Deuterium labeling represents a mature and validated strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of drug candidates to achieve a more desirable pharmacokinetic and safety profile. The successful clinical development and regulatory approval of deuterated drugs like deutetrabenazine and deucravacitinib underscore the significant potential of this approach.[3] As our understanding of drug metabolism and the tools to predict metabolic hotspots continue to improve, the rational application of deuterium labeling is poised to play an increasingly important role in the creation of safer and more effective medicines.

References

- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gene2rx.com [gene2rx.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of cytochrome P4503A4- and 2D6-catalyzed dehydrogenation of ezlopitant as probed with isotope effects using five deuterated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sensusimpact.com [sensusimpact.com]

- 11. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vanzacaftor, Tezacaftor and Deutivacaftor - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mercell.com [mercell.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. admescope.com [admescope.com]

- 21. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 22. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 24. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Site-directed deuteration of dronedarone preserves cytochrome P4502J2 activity and mitigates its cardiac adverse effects in canine arrhythmic hearts - PMC [pmc.ncbi.nlm.nih.gov]